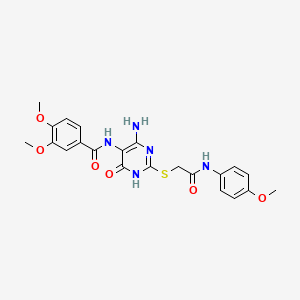

![molecular formula C16H16N2O4S B2721102 1-(1,3-Benzodioxol-5-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]ethanone CAS No. 848907-15-3](/img/structure/B2721102.png)

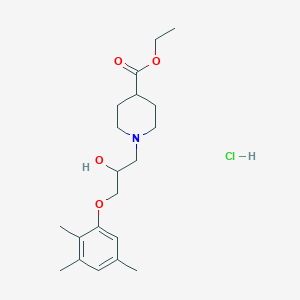

1-(1,3-Benzodioxol-5-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1,3-Benzodioxol-5-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]ethanone is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is commonly referred to as BDPET, and it is a derivative of the naturally occurring compound, sulforaphane. BDPET has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Aplicaciones Científicas De Investigación

Organic Synthesis Methodologies

- Preparation and Reactions of Organosulfonyloxy Derivatives : Zhdankin et al. (1996) described the preparation of organosulfonyloxy derivatives of 1,2-benziodoxol-3(1H)-one, which are similar in structure to the compound , and their reactions with alkynyltrimethylsilanes. This research might provide insights into synthetic methodologies that could be applicable to the compound of interest (Zhdankin, Kuehl, Krasutsky, Bolz, & Simonsen, 1996).

Cytotoxicity and Anticancer Potential

- Cytotoxic Benzil and Coumestan Derivatives : Ganapaty et al. (2009) isolated and evaluated cytotoxic derivatives from Tephrosia calophylla, showing significant cytotoxicity against cancer cell lines. This study suggests that structurally complex molecules containing benzodioxol moieties may exhibit notable anticancer activities (Ganapaty, Srilakshmi, Pannakal, Rahman, Laatsch, & Brun, 2009).

Antituberculosis and Cytotoxicity Studies

- Synthesis and Antituberculosis Activity : Chitra et al. (2011) conducted synthesis and in vitro antituberculosis and cytotoxicity studies on 3-heteroarylthioquinoline derivatives, highlighting the potential for compounds with sulfur-containing heterocyclic analogs to contribute to antituberculosis research. Although this study does not directly involve the specified compound, it underscores the relevance of sulfur-containing heterocycles in medicinal chemistry (Chitra, Paul, Muthusubramanian, Manisankar, Yogeeswari, & Sriram, 2011).

Directed Metalation in Synthesis

- Functionalized Heterocyclic Analogs for Cancer Treatment : Research by Haridevamuthu et al. (2023) on hydroxyl-containing benzo[b]thiophene analogs indicates their selective antiproliferative activity against cancer cells, suggesting that modifications to the benzodioxol moiety could influence anticancer efficacy. This is relevant for considering structural analogs and derivatives for therapeutic applications (Haridevamuthu, Manjunathan, Alphonse, Kumar, Thanigaivel, Kishore, Sundaram, Gopinath, Arockiaraj, & Bellucci, 2023).

Propiedades

IUPAC Name |

2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-4-propyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c1-2-3-11-7-15(20)18-16(17-11)23-8-12(19)10-4-5-13-14(6-10)22-9-21-13/h4-7H,2-3,8-9H2,1H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHNJTJJNOLCBCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC(=N1)SCC(=O)C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-Benzodioxol-5-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-Ethoxypyridin-3-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2721025.png)

![N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2721037.png)

![{1-[2-(Methylsulfanyl)pyridine-4-carbonyl]pyrrolidin-2-yl}methanol](/img/structure/B2721038.png)